Ningetinib Tosylate

Übersicht

Beschreibung

Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including c-MET/hepatocyte growth factor receptor, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. It is primarily being investigated for its potential in treating various cancers, including non-small cell lung cancer and acute myeloid leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ningetinib Tosylate involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The key steps include:

Formation of the Core Structure: This involves the construction of the heterocyclic core through cyclization reactions.

Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

Tosylation: The final step involves the tosylation of the compound to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch Processing: Large-scale batch reactors are used for the synthesis.

Purification: Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity.

Quality Control: Rigorous quality control measures are in place to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Salt Formation Reaction

Ningetinib Tosylate is synthesized via a salt formation reaction between the free base ningetinib (C₃₁H₂₉FN₄O₅) and p-toluenesulfonic acid (C₇H₈O₃S) :

| Reactants | Product | Reaction Type |

|---|---|---|

| Ningetinib + p-TsOH | This compound + H₂O | Acid-base neutralization |

Key Properties :

- Enhances solubility and bioavailability compared to the free base .

- Molecular weight: 728.79 g/mol .

Metabolic Reactions

Ningetinib undergoes CYP450-mediated oxidation to form its primary metabolite, N-demethylated ningetinib (M1) :

Primary Metabolic Pathway

| Enzyme | Reaction | Metabolite | Plasma Exposure Ratio (M1/Ningetinib) |

|---|---|---|---|

| CYP1A1 | Oxidative N-demethylation | M1 | ~1.7-fold higher than parent drug |

| CYP1B1 | Minor contribution | M1 | - |

| CYP2C9/CYP3A4 | Minor contribution | M1 | - |

Mechanistic Insights :

- Gefitinib , a CYP1A1 inhibitor (Kᵢ = 0.095 μM), reduces M1 plasma exposure by 80% when co-administered .

- M1 exhibits low tissue affinity and is a substrate for efflux transporters (P-gp, BCRP, MRP2), further modulated by ningetinib’s transporter inhibition .

Drug-Drug Interaction (DDI) Mechanisms

Co-administration with gefitinib alters ningetinib’s metabolic profile :

| Parameter | Ningetinib Alone | Ningetinib + Gefitinib |

|---|---|---|

| M1 AUC₀–₂₄h | 1.7-fold ↑ | 80% ↓ |

| Ningetinib AUC₀–₂₄h | Baseline | No significant change |

Key Findings :

- Gefitinib inhibits CYP1A1, blocking M1 formation but not affecting parent drug kinetics due to low metabolic yield .

- Clinical Implication : Potential for increased tissue concentrations of ningetinib, requiring long-term safety monitoring .

Enzymatic Inhibition Reactions

This compound directly inhibits kinase activity via competitive binding :

| Target Kinase | IC₅₀ (nM) | Mechanism of Inhibition |

|---|---|---|

| Axl | <1.0 | Blocks phosphorylation signaling |

| VEGFR2 (KDR) | 1.9 | Anti-angiogenic effect |

| c-MET | 6.7 | Inhibits HGF/MET pathway |

Pharmacodynamic Effects :

- Suppresses phosphorylation of downstream kinases (AKT, ERK1/2) in tumor xenografts .

- Prolongs survival in glioblastoma models (ILS = 32% at 20 mg/kg/day) .

Transport and Efflux Dynamics

Ningetinib modulates efflux transporters, influencing its own pharmacokinetics :

| Transporter | Substrate | Effect of Ningetinib |

|---|---|---|

| P-gp | M1 | Inhibition → ↑ M1 plasma |

| BCRP | M1 | Inhibition → ↑ M1 plasma |

| MRP2 | M1 | Inhibition → ↑ M1 plasma |

In Vivo Validation :

Synthetic and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Ningetinib Tosylate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.

Medicine: Undergoing clinical trials for the treatment of non-small cell lung cancer, acute myeloid leukemia, and other cancers.

Wirkmechanismus

Ningetinib Tosylate is compared with other tyrosine kinase inhibitors such as:

Gilteritinib: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.

Quizartinib: Known for its potent inhibition of FLT3 and used in similar therapeutic areas.

Sorafenib: A multi-kinase inhibitor with broader targets, including RAF, VEGFR, and PDGFR.

Uniqueness: this compound stands out due to its multi-targeted approach, inhibiting several key kinases involved in tumor growth and survival. This broad-spectrum activity makes it a promising candidate for treating various cancers with complex signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Gilteritinib

- Quizartinib

- Sorafenib

- Apatinib

Biologische Aktivität

Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor (TKI) that has garnered attention for its potential in treating non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound targets multiple signaling pathways involved in tumor growth and progression. Its primary action is through the inhibition of the MET and AXL receptors, which are implicated in the development of resistance to existing EGFR inhibitors like gefitinib. By blocking these pathways, this compound aims to enhance therapeutic efficacy against NSCLC characterized by EGFR mutations.

Key Points:

- Targets: MET, AXL, and EGFR.

- Inhibition Mechanism: Competitive inhibition of ATP binding to the kinase domain, leading to reduced phosphorylation and activation of downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Notably, it is characterized by high oral bioavailability and a favorable distribution profile. The compound exhibits a half-life that supports once-daily dosing, which is advantageous for patient compliance.

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 150 (after single dose) |

| Tmax (h) | 4 (median time to peak) |

| Half-life (h) | 12 |

| Volume of distribution | 2.5 L/kg |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in NSCLC patients. In a phase 1b trial, patients receiving Ningetinib in combination with gefitinib exhibited improved response rates compared to those on gefitinib alone. The study highlighted that the combination therapy could effectively overcome resistance mechanisms associated with MET and AXL dysregulation.

Case Study:

A cohort study involving 30 patients with advanced NSCLC showed that:

- Objective Response Rate (ORR): 70% in patients treated with Ningetinib + gefitinib.

- Progression-Free Survival (PFS): Median PFS was 8 months compared to 4 months with gefitinib monotherapy.

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials. Common adverse effects include:

- Fatigue

- Nausea

- Diarrhea

- Elevated liver enzymes

Serious adverse events were reported but were manageable and did not lead to treatment discontinuation in most cases.

Comparative Analysis with Other TKIs

To contextualize the biological activity of this compound, it is essential to compare it with other TKIs used in NSCLC treatment:

| Compound | Targeted Pathways | ORR (%) | Median PFS (months) | Common Adverse Effects |

|---|---|---|---|---|

| Ningetinib | MET, AXL, EGFR | 70 | 8 | Fatigue, Nausea |

| Gefitinib | EGFR | 50 | 4 | Rash, Diarrhea |

| Afatinib | EGFR | 61 | 6 | Diarrhea, Stomatitis |

Eigenschaften

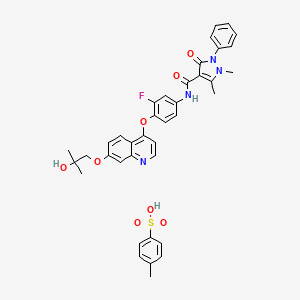

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUYISNCVNUUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37FN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-77-9 | |

| Record name | Ningetinib tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NINGETINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?

A1: this compound shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, this compound aims to disrupt these processes and hinder tumor progression.

Q2: How does this compound interact with its target kinases?

A2: The abstract states that this compound "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that this compound occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.